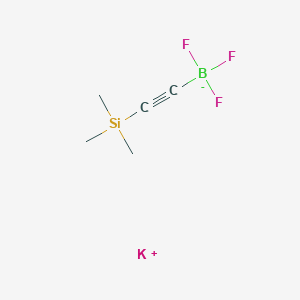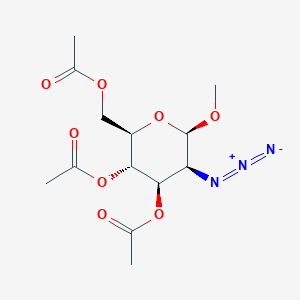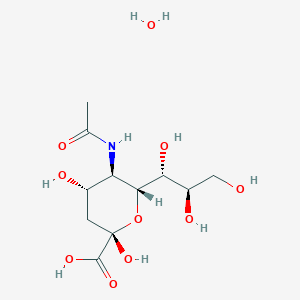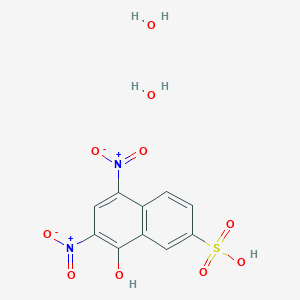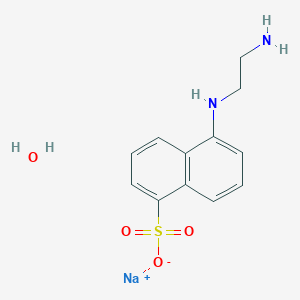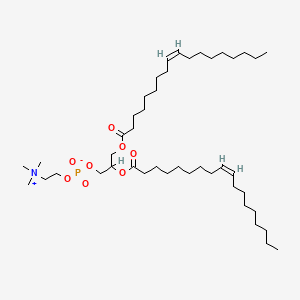
Dioleoyl phosphatidylcholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dioleoyl phosphatidylcholine is a phospholipid molecule composed of two oleic acid chains esterified to the first and second carbon atoms of glycerol, with a phosphocholine group attached to the third carbon. It is a major component of cell membranes and plays a crucial role in maintaining the structural integrity and functionality of biological membranes .
準備方法
Synthetic Routes and Reaction Conditions
Dioleoyl phosphatidylcholine can be synthesized through the condensation of glycerophosphatidylcholine and oleic acid. The reaction typically involves the use of a catalyst, such as dicyclohexylcarbodiimide, to facilitate the esterification process . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical synthesis techniques. These methods often involve the use of automated reactors and purification systems to achieve consistent quality and high production rates. The process may include steps such as solvent extraction, chromatography, and crystallization to isolate and purify the final product .
化学反応の分析
Types of Reactions
Dioleoyl phosphatidylcholine undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.
Hydrolysis: In high-temperature water, this compound hydrolyzes to produce oleic acid and phosphorus-containing products.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds of the oleic acid chains, leading to the formation of peroxides and other oxidative products.
Esterification: this compound can participate in esterification reactions to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically involves water at elevated temperatures (175-350°C) and may be catalyzed by acids.
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often under controlled conditions to prevent excessive degradation.
Esterification: Reagents such as dicyclohexylcarbodiimide and anhydrous solvents are commonly used to facilitate esterification reactions.
Major Products Formed
Hydrolysis: Produces oleic acid and phosphorus-containing intermediates, ultimately leading to phosphoric acid.
Oxidation: Results in the formation of peroxides and other oxidative degradation products.
Esterification: Forms various ester derivatives depending on the specific reagents and conditions used.
科学的研究の応用
Dioleoyl phosphatidylcholine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
作用機序
Dioleoyl phosphatidylcholine exerts its effects primarily through its role in cell membranes. It interacts with proteins and other lipids to maintain membrane fluidity and integrity. The compound’s molecular targets include membrane-bound enzymes and receptors, which it influences through changes in membrane structure and dynamics . The pathways involved in its action include the modulation of membrane permeability and the facilitation of signal transduction processes .
類似化合物との比較
Dioleoyl phosphatidylcholine is unique among phospholipids due to its specific fatty acid composition and structural properties. Similar compounds include:
Phosphatidylethanolamine: Contains ethanolamine as the head group instead of choline.
Phosphatidylglycerol: Features glycerol as the head group.
Phosphatidylserine: Has serine as the head group.
Phosphatidylinositol: Contains inositol as the head group.
Compared to these compounds, this compound is zwitterionic at physiological pH and has distinct biophysical properties that make it particularly suitable for studies involving membrane dynamics and liposomal formulations .
特性
CAS番号 |
52088-89-8 |
|---|---|
分子式 |
C44H84NO8P |
分子量 |
786.1 g/mol |
IUPAC名 |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20+,23-21+ |
InChIキー |
SNKAWJBJQDLSFF-DQPVQCHKSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid](/img/structure/B8004016.png)
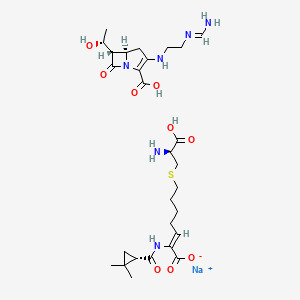
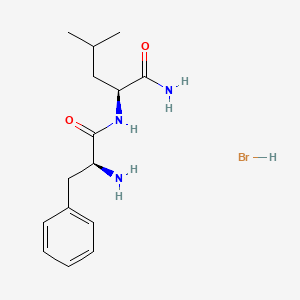
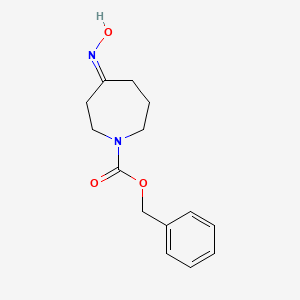
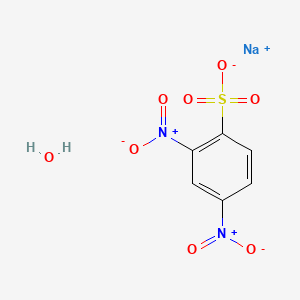
![6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8004043.png)
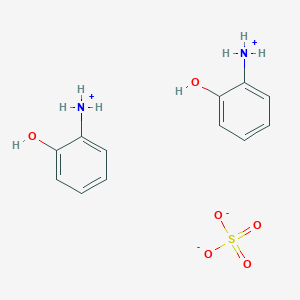
![[(1R,7R)-8-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B8004070.png)
![2'-(tert-butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B8004074.png)
